2-(Methylthio)benzoyl chloride
Description
Contextual Significance of Benzoyl Chloride Derivatives in Advanced Chemical Research
Benzoyl chloride and its derivatives are a cornerstone of modern organic synthesis, primarily serving as powerful acylating agents. goong.comatamanchemicals.com This class of compounds facilitates the introduction of a benzoyl group into various molecules, a crucial step in the synthesis of dyes, perfumes, pharmaceuticals, and resins. atamanchemicals.comwikipedia.org The reactivity of the acyl chloride group allows for facile reactions with a wide range of nucleophiles, including alcohols to form esters, amines to form amides, and aromatic compounds in Friedel-Crafts acylation to yield benzophenones. wikipedia.orgorganic-chemistry.org
The versatility of benzoyl chloride derivatives is further enhanced by the introduction of various substituents onto the benzene (B151609) ring. These modifications can modulate the reactivity of the acyl chloride and introduce new functionalities into the target molecule. For instance, 4-nitrobenzoyl chloride is a key precursor in the synthesis of the anesthetic procaine, while 4-chlorobenzoyl chloride is used in the production of high-performance polymers. wikipedia.org This ability to create a diverse library of compounds with tailored properties underscores the importance of benzoyl chloride derivatives in both academic research and industrial applications. atamanchemicals.com
Scope and Relevance of Ortho-Substituted Acyl Chlorides in Synthetic Strategy
The position of substituents on the benzoyl chloride ring significantly influences the molecule's reactivity and steric profile, a factor of particular importance in the case of ortho-substituted acyl chlorides. The presence of a group at the ortho position can introduce steric hindrance, which may direct the outcome of a reaction or necessitate specific reaction conditions. nih.gov
In some instances, the ortho-substituent can participate in intramolecular reactions, leading to the formation of complex heterocyclic structures. For example, the intramolecular Schmidt reaction of certain acyl chlorides with alkyl azides provides rapid access to fused polycyclic nitrogen-containing heterocycles. acs.org Furthermore, the electronic nature of the ortho-substituent plays a critical role. Electron-donating groups can increase the electron density of the aromatic ring, influencing the regioselectivity of further substitutions, while electron-withdrawing groups can decrease it. nih.gov This interplay of steric and electronic effects makes ortho-substituted acyl chlorides like 2-(methylthio)benzoyl chloride valuable tools for synthetic chemists, enabling the precise construction of complex molecular architectures. researchgate.netneliti.com
The methylthio group in this compound, for instance, is known to influence the reactivity of the acyl chloride. The sulfur atom's lone pairs can participate in π-conjugation with the aromatic ring, affecting the electron density at the carbonyl carbon and influencing the rate and outcome of nucleophilic attack. smolecule.com
Properties and Synthesis of this compound
| Property | Value | Reference |
| CAS Number | 1442-03-1 | lookchem.comavantorsciences.com |
| Molecular Formula | C₈H₇ClOS | smolecule.comlookchem.comavantorsciences.com |
| Molecular Weight | 186.66 g/mol | lookchem.comavantorsciences.com |
| Appearance | Colorless to pale yellow liquid | smolecule.comlookchem.com |
| Odor | Pungent | smolecule.comlookchem.com |
The primary method for synthesizing this compound involves the chlorination of its corresponding carboxylic acid, 2-(methylthio)benzoic acid, using reagents such as thionyl chloride or phosphorus pentachloride. smolecule.com
Reactions of this compound
As a typical acyl chloride, this compound undergoes a variety of reactions, making it a versatile intermediate in organic synthesis.
| Reaction Type | Reactant | Product | Significance | Reference |
| Hydrolysis | Water | 2-(Methylthio)benzoic acid and hydrochloric acid | Demonstrates reactivity with water. | smolecule.com |
| Esterification | Alcohols | 2-(Methylthio)benzoate (B8504159) esters | Formation of valuable ester intermediates. | smolecule.com |
| Amidation | Amines | N-substituted-2-(methylthio)benzamides | Synthesis of amides with potential biological activity. | oup.comoup.com |
| Friedel-Crafts Acylation | Aromatic compounds | Ketones | Creation of carbon-carbon bonds and more complex aromatic systems. | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClOS/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWPBDPLOOSGGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60503148 | |
| Record name | 2-(Methylsulfanyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1442-03-1 | |
| Record name | 2-(Methylsulfanyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60503148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylthio Benzoyl Chloride
Established Synthetic Pathways from 2-(Methylthio)benzoic Acid Precursors
The conversion of 2-(methylthio)benzoic acid to 2-(methylthio)benzoyl chloride is a standard transformation in organic synthesis. The primary methods involve the use of common chlorinating agents that effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom.
The reaction of 2-(methylthio)benzoic acid with thionyl chloride (SOCl₂) is a widely employed and well-established method for synthesizing this compound. smolecule.com This process is favored for its efficiency and the convenient removal of byproducts, which are gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl). The reaction mechanism involves the nucleophilic attack of the carboxylic acid on the sulfur atom of thionyl chloride, leading to the formation of a reactive chlorosulfite intermediate, which then collapses to yield the acyl chloride. smolecule.com
To enhance the reaction rate and ensure high conversion, a catalytic amount of N,N-dimethylformamide (DMF) is often added. smolecule.com The reaction is typically conducted under reflux or with heating. Optimized conditions can lead to excellent yields and high purity of the final product. smolecule.com A patent describes the reaction of o-(methylthio) benzoic acid with an acyl chloride agent, where the molar ratio of the acid to the chlorinating agent is specified as 1:1.05 to 1:2. google.com
Table 1: Reaction Parameters for Thionyl Chloride-Mediated Synthesis
| Parameter | Condition | Reported Impact | Source |
|---|---|---|---|
| Chlorinating Agent | Thionyl Chloride (SOCl₂) | Standard, efficient reagent | smolecule.com |
| Catalyst | N,N-Dimethylformamide (DMF) | Accelerates reaction rate | smolecule.com |
| Temperature | 30-70°C / Reflux | Ensures complete conversion | smolecule.com |
| Reaction Time | 1-3 hours | Dependent on temperature and substrate | smolecule.com |
| Reported Yield | 90-95% | Under optimized conditions | smolecule.com |
| Reported Purity | >99.5% | Under optimized conditions | smolecule.com |
Phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), serve as effective alternatives to thionyl chloride for the synthesis of acyl chlorides from carboxylic acids. smolecule.comresearchgate.net
The reaction with PCl₅ converts the carboxylic acid into the corresponding acyl chloride with phosphorus oxychloride (POCl₃) and hydrogen chloride as byproducts. prepchem.com The use of phosphorus trichloride (PCl₃) is noted for its high atom efficiency, as it can theoretically convert three equivalents of carboxylic acid per mole of PCl₃. researchgate.net The major byproduct of the PCl₃ reaction is phosphonic acid [HP(O)(OH)₂], which is non-toxic and can be easily removed by filtration, simplifying the work-up procedure. researchgate.net
Research on the chlorination of various benzoic acids with PCl₃ has demonstrated that the reaction proceeds efficiently in solvents like acetonitrile (B52724) at elevated temperatures. researchgate.net The electron-donating nature of the methylthio group in the ortho position is expected to facilitate this electrophilic substitution reaction. smolecule.com
Table 2: Comparison of Phosphorus Halide Reagents for Acyl Chloride Synthesis
| Reagent | Molar Ratio (Acid:Reagent) | Byproducts | Key Features | Source |
|---|---|---|---|---|
| Phosphorus Pentachloride (PCl₅) | 1:1 | POCl₃, HCl | Effective chlorinating agent | smolecule.comprepchem.com |
| Phosphorus Trichloride (PCl₃) | 3:1 | H₃PO₃ (Phosphonic Acid) | High atom efficiency, non-toxic and easily removable byproduct | researchgate.net |
A study on analogous benzoic acids showed that heating a mixture of the acid with PCl₃ in acetonitrile at 60°C for 6 hours resulted in good yields of the corresponding acyl chloride. researchgate.net
Beyond thionyl chloride and phosphorus halides, other reagents can be used to synthesize acyl chlorides from carboxylic acids. Oxalyl chloride ((COCl)₂) is another common and highly effective chlorinating agent, often used with a catalytic amount of DMF. orgsyn.org The reaction with oxalyl chloride is particularly clean as the byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous. This method is noted for providing good yields of acid chlorides that are apparently free of positional isomers. orgsyn.org
Another approach involves the use of phosgene (B1210022) equivalents like triphosgene (B27547) (bis(trichloromethyl) carbonate). google.com A patented method describes the synthesis of a substituted benzoyl chloride by reacting a Grignard reagent with triphosgene in the presence of a catalyst, offering a pathway that avoids starting from the corresponding carboxylic acid. google.com
Considerations in Synthesis: Purity and Yield Optimization
Achieving high purity and maximizing the yield of this compound requires careful control over several reaction parameters. smolecule.com
Temperature Control: The reaction temperature is a critical factor. Excessive heat can lead to the decomposition of the product or the formation of unwanted side products. For thionyl chloride-mediated synthesis, optimal temperatures are generally in the range of 30-70°C. smolecule.com
Solvent Selection: The choice of solvent is crucial for both reaction efficiency and product purity. Anhydrous (dry) conditions are essential because acyl chlorides are highly reactive towards water, readily hydrolyzing back to the carboxylic acid. smolecule.com Common inert solvents include toluene, dichloromethane, and acetonitrile. smolecule.comresearchgate.net
Catalysis: The use of a catalyst, most commonly DMF in thionyl chloride or oxalyl chloride reactions, can significantly accelerate the reaction and improve the consistency of the yield. smolecule.com For the thionyl chloride method, catalytic amounts of DMF (e.g., 0.003-0.010 times the mass of the benzoic acid) have been shown to be effective. smolecule.com
Purification: After the reaction is complete, purification of the crude this compound is typically performed by fractional distillation under reduced pressure (vacuum distillation). smolecule.com This technique effectively removes any remaining chlorinating agent, solvent, and non-volatile byproducts, yielding a product of high purity. smolecule.com
Table 3: Key Optimization Parameters in this compound Synthesis
| Parameter | Consideration | Rationale | Source |
|---|---|---|---|
| Moisture | Strict exclusion (anhydrous conditions) | Prevents hydrolysis of the acyl chloride product | smolecule.com |
| Temperature | Controlled heating (e.g., 30-70°C) | Avoids decomposition and side reactions | smolecule.com |
| Solvent | Inert, anhydrous solvents (e.g., toluene) | Ensures good reaction medium and prevents hydrolysis | smolecule.com |
| Catalyst | Catalytic DMF | Increases reaction rate and yield consistency | smolecule.com |
| Purification | Fractional distillation under vacuum | Removes impurities to achieve high product purity | smolecule.com |
By carefully managing these factors, yields of 90-95% with purities exceeding 99.5% can be achieved for the synthesis of this compound from its benzoic acid precursor. smolecule.com
Reaction Chemistry and Mechanistic Studies of 2 Methylthio Benzoyl Chloride
Nucleophilic Acyl Substitution Reactionssmolecule.combenchchem.comsmolecule.comlibretexts.org
2-(Methylthio)benzoyl chloride is a derivative of carboxylic acid, specifically an acyl chloride, which makes it a reactive acylating agent. smolecule.com The core of its reactivity lies in the nucleophilic acyl substitution mechanism. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, regenerating the carbonyl double bond and resulting in the substitution product. libretexts.orglibretexts.org
The general reactivity of benzoyl chlorides in nucleophilic acyl substitution is well-established. libretexts.org The presence of the 2-(methylthio) group (-SCH₃) influences the reactivity of the acyl chloride. The methylthio group is moderately electron-donating through resonance, which can slightly decrease the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride. pressbooks.pub However, its ortho position also introduces steric hindrance that can affect the approach of the nucleophile. These reactions are fundamental in organic synthesis for creating a variety of derivatives, including amides, esters, and thioesters. smolecule.com
The general mechanism for nucleophilic acyl substitution is depicted below:
Step 1: Nucleophilic attack The nucleophile (Nu:) attacks the carbonyl carbon of this compound.
Step 2: Formation of tetrahedral intermediate A tetrahedral intermediate is formed with a negative charge on the oxygen atom.
Step 3: Elimination of the leaving group The carbonyl group is reformed, and the chloride ion is expelled as the leaving group.
Aminolysis and Amide Formationoup.com
Aminolysis involves the reaction of this compound with ammonia (B1221849) or primary or secondary amines to form the corresponding N-substituted 2-(methylthio)benzamides. libretexts.org This reaction is typically rapid and highly exothermic. uomustansiriyah.edu.iq Due to the formation of hydrochloric acid (HCl) as a byproduct, the reaction is commonly carried out in the presence of a base, such as pyridine (B92270) or an excess of the amine itself, to neutralize the acid. libretexts.orguomustansiriyah.edu.iq The use of two equivalents of the amine is a common strategy: one acts as the nucleophile, and the second acts as a base. libretexts.org
Research has shown the preparation of various N-alkyl and N-aryl-N-[2-(methylthio)benzoyl]hydroxylamines by reacting this compound with the corresponding N-substituted hydroxylamines. oup.com For instance, N-isopropyl, N-propyl, N-phenyl, and N-(4-methylphenyl) derivatives have been synthesized using this method. oup.com
A key application in this category is the acylation of aminothiobenzamides. Specifically, 2-aminothiobenzamide and its N-methylated analogue can be acylated with various substituted benzoyl chlorides to produce 2-benzoylaminothiobenzamides. nih.gov This reaction is typically performed in a dry solvent like acetone, with a base such as triethylamine (B128534) to scavenge the HCl produced. nih.gov The resulting N-benzoyl thiobenzamides are important precursors for the synthesis of heterocyclic compounds, such as quinazoline-4-thiones, through subsequent base-catalyzed ring closure. nih.gov
Table 1: Synthesis of Substituted 2-Benzoylaminothiobenzamides
| Starting Thioamide | Benzoyl Chloride Derivative | Product |
|---|---|---|
| 2-Aminothiobenzamide | Benzoyl chloride | 2-Benzoylaminothiobenzamide |
| 2-Aminothiobenzamide | 4-Chlorobenzoyl chloride | 2-(4-Chlorobenzoylamino)thiobenzamide |
| 2-Methylaminothiobenzamide | Benzoyl chloride | N-Methyl-2-benzoylaminothiobenzamide |
| 2-Methylaminothiobenzamide | 4-Methoxybenzoyl chloride | N-Methyl-2-(4-methoxybenzoylamino)thiobenzamide |
Data sourced from a study on the synthesis of substituted 2-benzoylaminothiobenzamides. nih.gov
The reaction of this compound with amino acids or their ester derivatives provides a direct route to N-acylated amino acids. This is a common method for protecting the amino group in peptide synthesis or for creating derivatives with specific biological activities. scielo.org.mxnih.gov The reaction is typically carried out under Schotten-Baumann conditions, where the acyl chloride is added to a solution of the amino acid in an aqueous alkaline medium, such as sodium bicarbonate solution. ijirset.com
An efficient synthesis of (S)-2-(benzamido)-4-(methylthio)butanoic acid has been reported using benzoyl chloride and the amino acid methionine. ijirset.com While this example uses benzoyl chloride, the procedure is directly applicable to this compound to produce the corresponding N-[2-(methylthio)benzoyl]methionine. Such syntheses have been explored for their potential as inhibitors of enzymes like DNA methyltransferases. nih.gov
Table 2: Examples of N-Benzoylation of Amino Acids
| Amino Acid | Acylating Agent | Product | Typical Yield |
|---|---|---|---|
| Glycine | p-Nitrobenzoyl chloride | 2-(4-Nitrobenzamido)acetic acid | 85% |
| Methionine | p-Nitrobenzoyl chloride | (S)-2-(4-Nitrobenzamido)-4-(methylthio)butanoic acid | 86% |
| Methionine | Benzoyl chloride | (S)-2-Benzamido-4-(methylthio)butanoic acid | 85% |
Data adapted from studies on N-acyl amino acid synthesis. ijirset.com
Alcoholysis and Esterification Reactionsbenchchem.comlibretexts.org
This compound reacts with alcohols in a process known as alcoholysis to yield the corresponding 2-(methylthio)benzoate (B8504159) esters. The reaction is a classic example of nucleophilic acyl substitution where the alcohol acts as the nucleophile. libretexts.org These reactions are often performed in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct. The reaction is typically very exothermic and proceeds rapidly, even at cold temperatures. libretexts.org The general mechanism involves the attack of the alcohol's oxygen on the carbonyl carbon, followed by the elimination of a chloride ion. libretexts.org
Thiolysis and Thioester Formationtudelft.nlbeilstein-journals.org
Thiolysis, the reaction of this compound with a thiol (R-SH), produces a thioester. Thioesters are a class of organosulfur compounds. beilstein-journals.org The direct reaction between an acid chloride and a thiol can be slow and may require catalysis. tudelft.nl Lewis acids, such as iron(III) chloride (FeCl₃), have been shown to significantly accelerate thioester formation. tudelft.nl In a typical laboratory procedure, the acyl chloride and thiol are mixed, sometimes in the presence of a catalyst, to afford the thioester product. tudelft.nl This method is effective for a range of aromatic and aliphatic acid chlorides and various thiols. tudelft.nl
Electrophilic Aromatic Substitution: Friedel-Crafts Acylationssmolecule.comoup.com
In Friedel-Crafts acylation, this compound can act as the acylating agent, introducing the 2-(methylthio)benzoyl group onto another aromatic ring. smolecule.com This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or rare-earth metal triflates (e.g., Sc(OTf)₃), to activate the acyl chloride. oup.com The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an acylium ion or a reactive acyl chloride-Lewis acid complex. This electrophile then attacks the electron-rich aromatic ring of a second substrate, like anisole (B1667542) or thioanisole, to form a ketone. oup.com
The reaction with electron-rich aromatic compounds such as anisole, thioanisole, and mesitylene (B46885) proceeds smoothly in the presence of a catalytic amount of a rare-earth triflate to give the corresponding aromatic ketones in high yields. oup.com For example, the Sc(OTf)₃-catalyzed benzoylation of anisole with benzoyl chloride yields 4-methoxybenzophenone (B1664615) exclusively, demonstrating the high regioselectivity of the reaction. oup.com A similar outcome would be expected for the acylation of anisole with this compound, leading to the formation of (4-methoxyphenyl)(2-(methylthio)phenyl)methanone.
Table 3: Catalytic Friedel-Crafts Acylation of Aromatic Compounds
| Aromatic Substrate | Acylating Agent | Catalyst | Product | Yield |
|---|---|---|---|---|
| Anisole | Benzoic Anhydride | Sc(OTf)₃ | 4-Methoxybenzophenone | 98% |
| Anisole | Benzoyl Chloride | Sc(OTf)₃ | 4-Methoxybenzophenone | 91% |
| Thioanisole | Acetic Anhydride | Yb(OTf)₃ | 1-[4-(Methylthio)phenyl]ethanone | 94% |
| Mesitylene | Acetic Anhydride | Yb(OTf)₃ | 1-(2,4,6-Trimethylphenyl)ethanone | 93% |
Data sourced from studies on rare-earth metal triflate-catalyzed Friedel-Crafts reactions. oup.com
Cyclization Reactions and Heterocycle Formation
This compound serves as a valuable precursor in the synthesis of various heterocyclic structures, particularly those incorporating a sulfur atom. Its ability to undergo intramolecular cyclization reactions, as well as intermolecular annelation processes, allows for the construction of complex molecular architectures.
Synthesis of Sulfur-Containing Heterocycles
A significant application of this compound is in the synthesis of sulfur-containing heterocycles, most notably derivatives of 1,2-benzisothiazol-3(2H)-one. These compounds are recognized for their biological properties, including antibacterial and antifungal activities. oup.com The synthetic pathway typically begins with the conversion of this compound to an N-substituted 2-(methylthio)benzamide by reaction with a primary amine. oup.comgoogle.com
The resulting amide is then subjected to an oxidative cyclization. One method involves oxidation of the methylthio group to a methylsulfinyl group, followed by cyclization in the presence of a reagent like thionyl chloride. oup.comgoogle.com For example, 2-(methylthio)benzamide can be oxidized with periodic acid to yield 2-(methylsulfinyl)benzamide, which is subsequently cyclized to 1,2-benzisothiazol-3-one. google.com
An alternative and often more direct route involves the reaction of N-alkyl-2-(methylthio)benzamides with a halogenating agent, which facilitates a one-step cyclization to the corresponding 1,2-benzisothiazol-3-one without isolating the intermediate alkylsulfinylbenzamide. google.com Similarly, reacting N-alkyl-N-[2-(methylthio)benzoyl]hydroxylamines with thionyl chloride has been shown to produce 2-substituted 1,2-benzisothiazol-3(2H)-ones in nearly quantitative yields. oup.com The key intermediate in this transformation is proposed to be an acylaminosulfonium salt. oup.com
| Starting Material Derivative | Reagent | Product | Yield |
|---|---|---|---|
| N-t-Butyl-2-(methylsulfinyl)benzamide | Thionyl Chloride | 2-t-Butyl-1,2-benzisothiazol-3(2H)-one | 95% |
| N-Isopropyl-2-(methylsulfinyl)benzamide | Thionyl Chloride | 2-Isopropyl-1,2-benzisothiazol-3(2H)-one | 96% |
| N-Phenyl-2-(methylsulfinyl)benzamide | Thionyl Chloride | 2-Phenyl-1,2-benzisothiazol-3(2H)-one | 98% |
| N-[2-(Methylthio)benzoyl]-N-t-butylhydroxylamine | Thionyl Chloride | 2-t-Butyl-1,2-benzisothiazol-3(2H)-one | 98% |
Annelation Reactions to Form Polycyclic Systems
This compound is also employed in annelation reactions to construct fused polycyclic systems. One such application is the synthesis of thiochromones, which are bicyclic sulfur-containing heterocycles. researchgate.net The reaction of this compound with a suitable substrate in the presence of a Lewis acid like aluminum chloride (AlCl₃) can lead to the formation of thiochromone (B8434766) derivatives. researchgate.net
Furthermore, the compound is used as a building block for more complex, multi-ring systems. For instance, it can be used to synthesize precursors for polycyclic aromatic hydrocarbons containing a thiochromene or thiophene (B33073) ring. acs.org In one documented approach, this compound was used to acylate 3-amino-2-fluoropyridine. The resulting ketone, 2-amino-3-(2-methylthio)benzoylpyridine, served as a key intermediate which, through a subsequent tandem N-arylation-cyclization reaction, yielded the polycyclic system 11-(2-(methylthio)phenyl)benzofuro[2,3-b]1,8-naphthyridine. rsc.org This demonstrates the utility of the 2-(methylthio)benzoyl moiety in constructing elaborate, fused heterocyclic frameworks. rsc.org
Mechanistic Investigations in Reaction Pathways
The reactivity of this compound is governed by the interplay of the electron-donating methylthio group and the electron-withdrawing acyl chloride group. Mechanistic studies, particularly on the kinetics and solvent effects of nucleophilic acyl substitution, provide insight into its reaction pathways.
Kinetic Studies of Nucleophilic Acyl Substitution
Kinetic studies on the nucleophilic substitution reactions of substituted benzoyl chlorides are crucial for elucidating their mechanisms. The reaction can proceed through various pathways, including a direct displacement (S_N2), an addition-elimination mechanism involving a tetrahedral intermediate, or a dissociative mechanism (S_N1) via an acylium ion. nih.govpsu.edu
For benzoyl chlorides, the operative mechanism is highly dependent on the electronic nature of the substituents on the aromatic ring. arkat-usa.org Electron-donating groups (EDGs) can stabilize a positive charge on the carbonyl carbon, potentially favoring a more dissociative (S_N1-like) pathway. The 2-methylthio group is considered an electron-donating substituent. Kinetic studies on analogous systems, such as 4-methoxybenzoyl chloride, show that EDGs facilitate solvolysis through a dissociative process with significant nucleophilic solvent participation. rsc.org
In contrast, studies on 4-nitrophenyl X-substituted-2-methylbenzoates show that substrates with an EDG deviate from linear Hammett plots, which is attributed to ground-state stabilization through resonance interactions rather than a change in the rate-determining step. koreascience.kr For these systems, the reaction proceeds via a stepwise mechanism where the departure of the leaving group is rate-determining. koreascience.kr The presence of the ortho-methylthio group in this compound introduces both electronic and steric factors that influence reaction rates and mechanisms compared to unsubstituted benzoyl chloride.
| Substituent (X) in X-C₆H₄COCl | Relative Rate (k_rel) | Reference System |
|---|---|---|
| 4-Methoxy | 355 | Bentley & Jones (1970s) |
| 4-Methyl | 15.8 | Bentley & Jones (1970s) |
| H | 1.00 | Bentley & Jones (1970s) |
| 4-Chloro | 0.31 | Bentley & Jones (1970s) |
| 4-Nitro | 0.015 | Bentley & Jones (1970s) |
Solvent Effects on Reaction Mechanisms
The choice of solvent significantly impacts the reaction mechanism of benzoyl chlorides. rsc.org The Grunwald-Winstein equation is often used to analyze solvent effects, correlating the rate constant (k) with the solvent ionizing power (Y) and solvent nucleophilicity (N). psu.edu Solvolysis reactions can shift from an associative mechanism (carbonyl addition-elimination), dominant in nucleophilic solvents, to a dissociative S_N1 mechanism in strongly ionizing, weakly nucleophilic solvents like fluorinated alcohols (e.g., 2,2,2-trifluoroethanol, TFE). nih.govarkat-usa.org
For benzoyl chlorides with electron-donating substituents, such as 2-methylbenzoyl chloride, plots of log(k) versus Y_BnCl show a splitting of lines for different solvent series, which indicates an S_N1 mechanism with considerable nucleophilic solvent assistance. rsc.org Given the electron-donating nature of the methylthio group, this compound is expected to exhibit similar behavior. In highly nucleophilic aqueous solvents, the reaction would likely proceed with significant solvent participation. psu.edu Conversely, in solvents with high ionizing power and low nucleophilicity, such as aqueous trifluoroethanol, a more dissociative or S_N1-like pathway becomes more prominent. nih.govrsc.org The mechanism for this compound is therefore not fixed but exists on a spectrum, tunable by the properties of the reaction solvent. nih.gov
Synthesis of Advanced Derivatives and Complex Molecular Architectures Utilizing 2 Methylthio Benzoyl Chloride
Development of Novel Functionalized Benzamide (B126) Derivatives
The reaction of 2-(methylthio)benzoyl chloride with primary or secondary amines is a direct and efficient method for synthesizing N-substituted 2-(methylthio)benzamides. This classic amidation reaction is fundamental in creating a wide array of derivatives where the properties can be tuned by varying the substituent on the amine. The resulting benzamides are often stable, crystalline solids and serve as crucial intermediates for more complex targets.
Research has demonstrated the synthesis of various benzamide derivatives through this pathway. For instance, the acylation of aminothiobenzamides with substituted benzoyl chlorides, including structures analogous to this compound, yields 2-benzoylaminothiobenzamides. nih.gov These products can then undergo subsequent reactions, such as cyclization. nih.gov Furthermore, the core structure, 2-(methylthio)benzamide, is a known downstream product of this compound. lookchem.com The methylthio group can be further oxidized to a sulfinyl group, creating 2-(methylsulfinyl)benzamides, which expands the chemical space accessible from this starting material. lookchem.comevitachem.com
Table 1: Examples of Benzamide Derivatives from Acylation Reactions
| Amine Precursor | Acylating Agent | Resulting Benzamide Derivative |
|---|---|---|
| 2-Aminothiobenzamide | Substituted Benzoyl Chloride | 2-Benzoylaminothiobenzamide nih.gov |
| Ammonia (B1221849) | This compound | 2-(Methylthio)benzamide lookchem.com |
Preparation of Heterocyclic Scaffolds Incorporating the 2-(Methylthio)phenyl Moiety
The 2-(methylthio)phenyl motif is a valuable component in the architecture of various heterocyclic compounds. The strategic placement of the methylthio group ortho to the point of connection allows for its participation in cyclization reactions or its role as a functional handle for post-synthesis modification.
Benzothiazoles are a prominent class of heterocyclic compounds. A common synthetic route involves the condensation and cyclization of 2-aminothiophenols with carboxylic acids or their derivatives. In this context, this compound can serve as the acylating agent for a substituted 2-aminothiophenol. The resulting amide intermediate can then undergo intramolecular cyclization to form a 2-(2-(methylthio)phenyl)benzothiazole. A general approach involves reacting a substituted benzothiazole (B30560) with an acyl chloride, derived from a carboxylic acid and thionyl chloride, to produce 2-substituted benzothiazoles. nih.gov Similarly, reaction with 2-aminophenols would lead to the corresponding benzoxazole (B165842) derivatives. The synthesis of 2-substituted benzothiazoles can also be achieved by reacting materials like 2-amino-4,6-dichloro-benthiazole with benzoyl chloride. researchgate.net
The synthesis of pyrimidine (B1678525) and oxadiazole rings can also utilize this compound as a key reagent. For pyrimidines, the benzoyl chloride can acylate an appropriate precursor, which is then cyclized. For example, reacting a key intermediate under weakly basic conditions with a substituted pyrimidine can yield the final product. nih.gov The methylthio group from the original benzoyl chloride remains as a substituent on the final heterocyclic structure. nih.gov
For oxadiazoles, a typical synthesis involves the cyclization of an acylhydrazide. This compound can react with hydrazine (B178648) to form 2-(methylthio)benzoylhydrazide. This intermediate can then be reacted with reagents like carbon disulfide to form a 1,3,4-oxadiazole (B1194373) ring, incorporating the 2-(methylthio)phenyl moiety. nih.gov
Quinazolinones and their derivatives are significant heterocyclic structures often synthesized from anthranilic acid derivatives. nih.gov A well-established method is the acylation of anthranilamide (2-aminobenzamide) or its N-substituted derivatives with a benzoyl chloride. nih.gov Using this compound in this reaction yields an N-(2-carbamoylphenyl)-2-(methylthio)benzamide intermediate. Subsequent base-catalyzed intramolecular cyclization and dehydration afford a 2-(2-(methylthio)phenyl)quinazolin-4(3H)-one. This method allows for the direct incorporation of the 2-(methylthio)phenyl group at the 2-position of the quinazolinone core. nih.gov
Table 2: Heterocyclic Systems Synthesized Using Benzoyl Chloride Analogs
| Heterocycle | General Synthetic Strategy | Key Intermediate(s) | Reference |
|---|---|---|---|
| Quinazolin-4-thione | Acylation of 2-aminothiobenzamide followed by base-catalyzed ring closure. | 2-Benzoylaminothiobenzamide | nih.gov |
| Quinazolin-4(3H)-one | Condensation of anthranilamides with various electrophiles (aldehydes, carboxylic acid derivatives). | N-Acyl-anthranilamides | nih.govmdpi.com |
| Triazole-Pyrimidine | Reaction of a triazole intermediate with a substituted pyrimidine under basic conditions. | Triazole-thiol, Dichloro-pyrimidine | nih.gov |
| Oxadiazole-Pyrimidine | Reaction of a hydrazide with carbon disulfide, followed by reaction with a substituted pyrimidine. | Benzohydrazide, Dichloro-(methylthio)pyrimidine | nih.gov |
| Benzothiazole | Acylation of substituted benzothiazole with an acyl chloride. | Acyl chloride, Substituted benzothiazole | nih.gov |
Derivatization for Specialized Research Applications
Beyond its use in constructing core heterocyclic scaffolds, this compound is also employed for creating specialized derivatives, particularly in the field of bioorganic and medicinal chemistry.
In the synthesis of modified nucleosides and their analogs, protecting groups are essential to ensure regioselectivity during multi-step procedures. Benzoyl chloride is a common reagent used to protect exocyclic amino groups on nucleobases (like adenine (B156593) and cytosine) or hydroxyl groups on the sugar moiety. semanticscholar.orgbeilstein-journals.org
The use of this compound in this context allows for the introduction of the 2-(methylthio)benzoyl group as a protecting group. This specific group can offer different stability and cleavage conditions compared to the standard benzoyl group. More importantly, the methylthio handle can be used for further chemical modification, such as oxidation or displacement, allowing for the attachment of labels, linkers, or other functional molecules to the nucleoside or carbohydrate scaffold. For instance, the general strategy of reacting a nucleoside with benzoyl chloride in the presence of a base to protect specific functional groups is well-documented. semanticscholar.orgbeilstein-journals.org This same principle applies to this compound for the creation of advanced, functionalized biomolecular conjugates.
Precursors for Polymerization Initiators in Materials Research
This compound serves as a versatile precursor in the synthesis of specialized polymerization initiators, particularly within the realm of photopolymerization. Its chemical structure allows for the strategic introduction of photosensitive moieties, leading to the formation of advanced photoinitiator systems. These systems are crucial in materials research for applications such as UV-curable coatings, inks, and dental materials, where rapid and controlled polymerization is essential.
One notable application is in the synthesis of thioxanthone-based photoinitiators. Thioxanthone and its derivatives are well-established Type II photoinitiators, which initiate polymerization through a hydrogen abstraction mechanism upon exposure to UV light. The synthesis of novel thioxanthone photoinitiators can begin with 2-(methylthio)benzoic acid, the direct precursor to this compound.
A documented synthetic route involves the initial conversion of 2-(methylthio)benzoic acid to a key intermediate, 2,4'-sulfo-dibenzoic acid. This is achieved through a reaction with parabromobenzoic acid in the presence of a copper catalyst. The resulting dibenzoic acid can then be transformed into its diacyl chloride, a step where a compound structurally similar to this compound is formed. This diacyl chloride is subsequently reacted with a suitable amine, such as dimethylaminoethanol, to yield the final thioxanthone photoinitiator. A patent describes a multi-step synthesis of a thioxanthone photoinitiator starting from 2-(methylthio)benzoic acid, which implies the potential use of this compound as an intermediate. google.com
The following table outlines the key steps and findings from the synthesis of a thioxanthone photoinitiator derived from 2-(methylthio)benzoic acid, as detailed in the referenced patent.
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | 2-(Methylthio)benzoic acid, Parabromobenzoic acid | Anhydrous potassium carbonate, Copper powder, Dimethylformamide, 155 °C, 3h (under N₂) | 2,4'-Sulfo-dibenzoic acid | 71.2% |
| 2 | 2,4'-Sulfo-dibenzoic acid | Not specified in abstract | Thioxanthone-2-acyl chloride | Not specified |
| 3 | Thioxanthone-2-acyl chloride, Dimethylaminoethanol | Dry benzene (B151609), Sodium bicarbonate, Room temperature to reflux, 4h | Thioxanthone photoinitiator with tertiary amine | 64.2% |
The introduction of the methylthio group from this compound can enhance the photochemical properties of the resulting initiator. For instance, research on benzoin (B196080) derivatives has shown that the incorporation of a methylthio group can lead to higher molar absorptivity and a desirable red-shifted absorption spectrum compared to the parent benzoin molecule. researchgate.net This shift allows the initiator to be activated by longer wavelength UV light, which is often advantageous in curing thicker or pigmented coatings. While this research did not start from this compound, it highlights the beneficial role of the methylthio group in photoinitiator design.
Furthermore, the general class of benzoyl chloride derivatives is instrumental in synthesizing a variety of photoinitiators. For example, other substituted benzoyl chlorides, such as 2,4,6-trimethylbenzoyl chloride, are used to synthesize highly efficient photoinitiators like lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), which has applications in the photopolymerization of hydrogels for biomedical uses. nih.gov This underscores the importance of the benzoyl chloride functional group as a reactive handle for building complex initiator structures.
While direct, extensively documented examples of this compound being the starting material for commercially available polymerization initiators are not prevalent in the reviewed literature, its role as a precursor in the synthesis of custom photoinitiators for research purposes is evident. The reactivity of its acyl chloride group, combined with the electronic and structural contributions of the ortho-methylthio substituent, makes it a valuable building block for developing next-generation initiator systems tailored for specific applications in materials science.
Applications in Chemical Research and Materials Science
Utilization as a Key Reagent in Organic Synthesis
2-(Methylthio)benzoyl chloride serves as a versatile reagent in the field of organic synthesis, enabling the creation of a variety of complex molecular structures. Its utility stems from the reactive benzoyl chloride group, which readily participates in acylation reactions, and the presence of the methylthio group, which can influence the electronic properties of the benzene (B151609) ring and provide a site for further chemical modification.
In the realm of fine chemical synthesis, this compound is employed as a precursor for constructing specialized molecules. While broad applications of benzoyl chloride derivatives are common in the synthesis of dyes, perfumes, and resins, the specific contribution of the 2-(methylthio) substituent allows for the targeted synthesis of unique compounds. For instance, it can be used in acylation reactions where the methylthio group directs the regioselectivity of subsequent reactions or imparts specific properties to the final product. General benzoylation techniques, which are fundamental in organic synthesis, can be applied using this compound to introduce the 2-(methylthio)benzoyl moiety into various substrates, leading to the formation of specialized esters and amides.
A significant application of this compound is its role as a crucial intermediate in the multi-step synthesis of complex heterocyclic compounds. One notable example is its use in the preparation of thieno[3,2-c]benzopyrans. These compounds are synthesized through a sequence of reactions that leverage the reactivity of this compound to build the core structure of the target molecule. The synthesis of biologically active thieno[3,2-c]benzopyranyl derivatives highlights the importance of this intermediate in constructing intricate molecular frameworks that are of interest in medicinal chemistry. sigmaaldrich.com The synthesis of various benzothiophene derivatives, which are important structural motifs in many biologically active compounds, can also be achieved through multi-step sequences that may involve intermediates derived from this compound.
Applications in Medicinal Chemistry Research
The structural features of this compound make it a valuable building block in the field of medicinal chemistry for the discovery and development of new therapeutic agents.
Benzoyl chloride and its derivatives are widely recognized as important intermediates in the pharmaceutical industry. They are instrumental in the synthesis of a range of active pharmaceutical ingredients, including analgesics, anesthetics, and antimicrobials. The presence of the methylthio group in this compound offers a unique starting point for the synthesis of novel pharmaceutical intermediates. This functional group can be a key component in designing molecules with specific biological targets, potentially leading to the development of new drugs.
The synthesis of biologically active molecules often relies on the use of versatile building blocks that can be readily incorporated into larger, more complex structures. This compound serves this purpose by providing a scaffold that can be elaborated upon to create diverse libraries of compounds for biological screening. For example, benzoylated compounds have shown a wide range of pharmacological activities, and the introduction of a methylthio group can modulate these properties. This approach is crucial in the discovery of new lead compounds in drug development. The synthesis of various heterocyclic systems, which are prevalent in many pharmaceuticals, can be facilitated by using this compound as a starting material.
Role in Materials Science Research
While the primary applications of this compound are in organic and medicinal chemistry, its reactive nature also suggests potential uses in materials science. Benzoyl chloride itself is utilized in the modification of polymers and as a component in the synthesis of functional materials. sigmaaldrich.com Although specific research detailing the use of this compound in materials science is not extensively documented, its properties as a reactive monomer or surface modifying agent can be inferred. The introduction of the sulfur-containing moiety could impart unique optical, electronic, or thermal properties to polymers or other materials. For instance, it could be investigated as a comonomer in polymerization reactions to create functional polymers with tailored characteristics.
Advanced Polymer Synthesis Initiators
A thorough review of scientific databases and chemical literature reveals a lack of specific studies detailing the use of this compound as an initiator for advanced polymer synthesis. While the parent compound, benzoyl chloride, is a precursor to benzoyl peroxide, a widely used polymerization initiator, there is no direct evidence to suggest that this compound is employed for similar purposes. Research in this area has focused on other derivatives, and the influence of the 2-methylthio group on initiation efficiency and polymer properties has not been a subject of published research.
Functional Group Introduction for Novel Material Properties
The introduction of specific functional groups is a key strategy in the development of novel materials with tailored properties. The benzoyl group, introduced via benzoyl chloride, can impart desirable characteristics to various materials. However, there is a notable absence of research on the use of this compound for the specific purpose of introducing the 2-(methylthio)benzoyl group to impart novel material properties. The potential effects of the methylthio functional group on the electronic, optical, or mechanical properties of materials have not been explored in the context of this particular reagent.
Analytical Derivatization Strategies for Chemical Analysis
Derivatization is a common technique in chemical analysis to enhance the detectability and chromatographic behavior of analytes. Benzoyl chloride is a well-established derivatizing agent for a wide range of compounds, including amines, phenols, and thiols, significantly improving their detection in spectroscopic and chromatographic methods.
Enhanced Detection in Spectroscopic and Chromatographic Methods
While benzoyl chloride is extensively used as a derivatization reagent to improve the sensitivity of analytical methods, there is no specific mention in the scientific literature of "this compound" being used for this purpose. The addition of the benzoyl group increases the hydrophobicity of polar analytes, leading to better retention in reversed-phase chromatography and enhanced ionization efficiency in mass spectrometry. The impact of the 2-methylthio substituent on these derivatization-based enhancements has not been investigated in the available literature.
Targeted Metabolomics and Neurochemical Profiling Applications
Targeted metabolomics and neurochemical profiling often rely on derivatization to accurately quantify low-abundance analytes in complex biological matrices. Benzoyl chloride has been successfully applied in numerous studies for the derivatization of neurochemicals and other metabolites, enabling their sensitive detection by liquid chromatography-mass spectrometry (LC-MS). nih.govdaneshyari.com These methods have been instrumental in advancing our understanding of neurochemistry and metabolism. sigmaaldrich.comnih.gov Despite the success of the parent compound, there are no published studies that specifically utilize this compound as a derivatizing agent in targeted metabolomics or neurochemical profiling. The potential advantages or disadvantages of the methylthio group in this context remain unexplored.
The following table summarizes the key findings regarding the derivatization of various neurochemicals using the parent compound, benzoyl chloride, as specific data for this compound is unavailable.
| Analyte Class | Derivatization Reaction with Benzoyl Chloride | Analytical Method | Benefit of Derivatization |
|---|---|---|---|
| Monoamine Neurotransmitters | Reaction with primary/secondary amine and phenolic hydroxyl groups | HPLC-MS/MS | Increased hydrophobicity and ionization efficiency |
| Amino Acid Neurotransmitters | Reaction with primary amine group | HPLC-MS/MS | Improved chromatographic retention and sensitivity |
| Monoamine Metabolites | Reaction with phenolic hydroxyl and carboxylic acid groups | HPLC-MS/MS | Enhanced detection and separation |
Emerging Research Directions and Future Outlook
Chemo- and Regioselective Transformations of 2-(Methylthio)benzoyl Chloride
The reactivity of this compound is characterized by the presence of two key functional groups: the acyl chloride and the methylthio group. This dual functionality allows for a range of chemical transformations, with significant research efforts directed towards achieving chemo- and regioselectivity.
The acyl chloride group is highly reactive and readily participates in acylation reactions with various nucleophiles. smolecule.com For instance, it reacts with alcohols and thiols to produce the corresponding esters and thioesters, which are valuable intermediates in further organic synthesis. smolecule.com The presence of the electron-donating methylthio group can influence the reactivity of the acyl chloride, potentially accelerating chlorination processes compared to unsubstituted benzoic acid. smolecule.com
Recent studies have focused on controlling the reaction conditions to favor specific outcomes. For example, in the synthesis of m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride, the differential reactivity of the sulfonyl and aroyl chloride groups is exploited to achieve chemoselectivity. beilstein-journals.org While batch processes have been successful, continuous-flow methods have demonstrated increased selectivity at higher temperatures without the need for catalysts. beilstein-journals.org
The development of regioselective reactions is also a key area of interest. In the context of substituted glycopyranosides, benzoylation using benzoyl chloride in the presence of specific catalysts has been shown to yield monobenzoates with high regioselectivity. researchgate.net Similar principles of selective acylation are being explored for this compound to target specific functional groups in complex molecules.
| Reaction Type | Nucleophile | Product | Significance |
| Acylation | Alcohols | 2-(Methylthio)benzoate (B8504159) esters | Intermediates for organic transformations smolecule.com |
| Acylation | Thiols | 2-(Methylthio)benzoate thioesters | Intermediates for organic transformations smolecule.com |
| Acylation | Amines | N-substituted 2-(methylthio)benzamides | Precursors for bioactive molecules |
| Cyclization | Acyl hydrazides | 1,3,4-Thiadiazoles and 1,3,4-Oxadiazoles | Synthesis of heterocyclic compounds acs.org |
Sustainable Synthesis and Reaction Methodologies for this compound
In line with the growing emphasis on green chemistry, research is underway to develop more sustainable methods for the synthesis and use of this compound and related compounds. Traditional methods often involve hazardous reagents and generate significant waste.
One promising approach is the use of greener catalysts and reaction media. For instance, polyethylene (B3416737) glycol (PEG-400) has been successfully employed as a recyclable catalyst for the N-benzoylation of amino acids using substituted benzoyl chlorides, offering a safer and more convenient synthetic route with high yields. ijirset.com Another green methodology involves performing benzoylation of amines in a neat phase, completely avoiding the use of solvents and alkalis, which results in high purity products and shorter reaction times. scispace.com
Inspired by green chemistry principles, a simplified approach for synthesizing related compounds involves the reaction of methylthio-substituted phenols with benzoyl chloride, highlighting a move towards more environmentally benign synthetic strategies.
Computational Studies on Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), is playing an increasingly important role in understanding the reactivity and selectivity of this compound and its derivatives. vulcanchem.comresearchgate.net These theoretical studies provide valuable insights into molecular structure, electronic properties, and reaction mechanisms, which can guide the design of new experiments and catalysts.
DFT calculations can be used to model the geometry of molecules and predict their thermodynamic features. mdpi.com For example, studies on related Schiff bases have used DFT to evaluate corrosion inhibition performance by analyzing HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the energy gap between them, and their dipole moments. dntb.gov.ua This type of analysis can predict the reactivity and stability of this compound in various chemical environments.
Furthermore, computational models can elucidate the mechanisms of complex reactions. For instance, time-dependent DFT (TD-DFT) can be used to compute the optical absorption spectra of molecules, providing insights into their electronic transitions. researchgate.net In the context of multicomponent reactions, DFT analysis has been used to explain the regioselective formation of complex heterocyclic structures, suggesting kinetic control over product formation. mdpi.com Such computational insights are invaluable for optimizing reaction conditions to achieve desired outcomes and for designing novel catalysts with enhanced selectivity. researchgate.net
Exploitation of the Methylthio Group for Further Functionalization
The methylthio group in this compound is not merely a passive substituent; it offers a reactive handle for further functionalization, opening avenues for the synthesis of a diverse range of molecules.
One common transformation is the oxidation of the methylthio group to a sulfoxide (B87167) or a sulfone. These oxidized derivatives can exhibit different reactivity and biological activity compared to the parent compound. For example, the oxidation of 2-methylthio-4-trifluoromethylbenzaldehyde to the corresponding methylsulfonyl derivative is a key step in the synthesis of certain benzoyl chloride analogues. smolecule.com
The methylthio group can also be displaced by various nucleophiles. Research has shown that in certain pyrimidine (B1678525) systems, the methylthio group can be replaced by amines to yield 2-amino-derivatives. researchgate.net This nucleophilic aromatic substitution (SNAr) reaction provides a route to functionalized pyrimidines. Similarly, in the synthesis of substituted oxazoles, the methylthio group can be transformed into a more labile methylsulfonyl group, which can then be displaced by amines to introduce diversity at that position. acs.org
Recent research has also explored the ring-opening N-alkylation of related heterocycles like 2-(methylthio)-4,5-dihydrothiazole, demonstrating the versatility of the methylthio moiety in constructing complex molecular architectures. beilstein-archives.orgnih.gov
Novel Applications in Interdisciplinary Research
The unique chemical properties of this compound and its derivatives are leading to their exploration in various interdisciplinary research fields beyond traditional organic synthesis.
In materials science , these compounds are being investigated as building blocks for functional materials. smolecule.com For example, they can be used as monomers for the synthesis of specific polymers or incorporated into covalent organic frameworks (COFs). bldpharm.com The sulfur atom can play a role in the electronic properties of these materials. The related compound 2-(difluoromethylthio)benzoyl chloride is also being explored in polymer chemistry and materials science for creating specialized materials. smolecule.com
In chemical biology and medicinal chemistry , derivatives of this compound are being studied for their potential biological activities. smolecule.com While extensive data on the parent compound is limited, similar sulfur-containing molecules have shown potential as antimicrobial and antifungal agents. smolecule.comsmolecule.com The methylthio group can enhance properties like lipophilicity, potentially improving cellular permeability and interaction with biological targets. smolecule.com For instance, a highly modified synthetic cathinone (B1664624), 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (B163144) (MMMP), which has a cathinone origin, has been investigated for its potential psychoactive properties through molecular modeling techniques. up.ac.za Thiazolidine motifs, which can be synthesized from related starting materials, are of great interest due to their diverse biological properties, including anticancer and anti-inflammatory activities. nih.gov
The reactivity of the acyl chloride group also allows for the modification of biomolecules, which is a valuable tool in studying protein function. smolecule.com
Q & A
Q. What are the standard synthetic routes for preparing 2-(Methylthio)benzoyl chloride, and how can reaction conditions be optimized for maximum yield?
- Methodological Answer : The synthesis typically involves chlorination of 2-(methylthio)benzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. Optimization steps include:
- Solvent selection : Dichloromethane (DCM) or toluene under anhydrous conditions.
- Temperature control : Room temperature or mild heating (40–60°C) to prevent side reactions.
- Reagent stoichiometry : A 1.2–1.5 molar excess of chlorinating agent ensures complete conversion .
Post-synthesis, purification via vacuum distillation or column chromatography (using silica gel and hexane/ethyl acetate) is recommended. Yield improvements (≥85%) are achievable by maintaining inert atmospheres (N₂/Ar) to avoid hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- FT-IR : A strong carbonyl (C=O) stretch near 1770–1800 cm⁻¹ and C-S vibration at 650–700 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons (δ 7.3–8.1 ppm, splitting depends on substitution pattern).
- Methylthio group (δ 2.5–2.7 ppm for CH₃, δ 40–45 ppm for S-CH₃ in ¹³C).
- Mass Spectrometry (EI-MS) : Molecular ion peak [M]⁺ at m/z 186 (calculated for C₈H₇ClOS) and fragment peaks corresponding to CO loss (m/z 158) .
Advanced Research Questions
Q. How does the methylthio substituent influence the reactivity of benzoyl chloride in nucleophilic acyl substitution reactions compared to electron-withdrawing groups (e.g., trifluoromethyl)?
- Methodological Answer : The methylthio (-SMe) group is a weak electron donor via resonance, which slightly deactivates the carbonyl carbon compared to electron-withdrawing groups (e.g., -CF₃). This results in:
- Slower reaction kinetics with nucleophiles (amines, alcohols).
- Reduced electrophilicity , requiring longer reaction times or elevated temperatures.
Comparative studies with 2-(Trifluoromethyl)benzoyl chloride show faster amidation/esterification rates (2–3×) due to the -CF₃ group’s strong electron-withdrawing effect .
Experimental Design : Parallel reactions under identical conditions (solvent, temperature, nucleophile concentration) can quantify rate differences using HPLC or NMR monitoring .
Q. What strategies effectively mitigate hydrolysis of this compound during storage or experimental handling?
- Methodological Answer : Hydrolysis to 2-(methylthio)benzoic acid is a key stability challenge. Mitigation strategies include:
- Storage : Under inert gas (Ar) at –20°C in amber glass to limit moisture/light exposure.
- Handling : Use of molecular sieves (3Å) in reaction solvents and syringe techniques for anhydrous transfer.
- Stabilizers : Addition of 1–2% triethylamine to neutralize trace HCl generated during decomposition .
Stability Testing : Accelerated aging studies (e.g., 40°C/75% RH) coupled with Karl Fischer titration to measure moisture ingress .
Q. How can contradictory data regarding the stability of this compound in polar aprotic solvents (e.g., DMF vs. DMSO) be resolved through systematic analysis?
- Methodological Answer : Conflicting reports may arise from solvent purity or trace moisture. A systematic approach includes:
Solvent pre-treatment : Dry DMF/DMSO over CaH₂ and distill before use.
Kinetic monitoring : Use ¹H NMR to track hydrolysis rates (disappearance of C=O signal) at 25°C.
Control experiments : Compare with inert solvents (e.g., DCM) to baseline degradation rates.
Data from such studies show DMSO accelerates hydrolysis due to its hygroscopic nature, while rigorously dried DMF exhibits minimal reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
